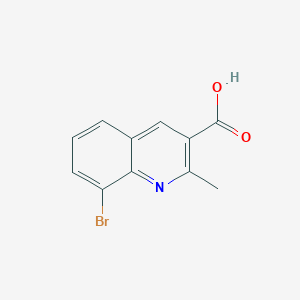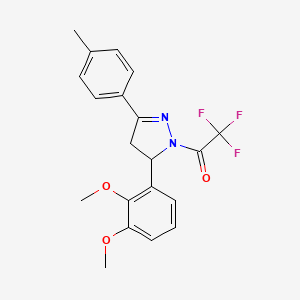
8-Bromo-2-methylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-methylquinoline-3-carboxylic acid is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C11H8BrNO2 and a molecular weight of 266.09 . It is a solid form .
Molecular Structure Analysis
The SMILES string of 8-Bromo-2-methylquinoline-3-carboxylic acid is O=C(O)C1=CC2=CC=CC(Br)=C2N=C1C . The InChI is 1S/C11H8BrNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
8-Bromo-2-methylquinoline-3-carboxylic acid is a solid . Its empirical formula is C11H8BrNO2 and its molecular weight is 266.09 .Aplicaciones Científicas De Investigación
Synthesis and Bromination
- Synthesis of 8-Methylquinoline-5-carboxylic Acid : Research shows that 8-methylquinoline-5-carboxylic acid can be synthesized from 3-amino-p-toluic acid using the Skraup reaction, or by hydrolyzing 5-cyano-8-methylquinoline. These methods offer insights into the chemical synthesis processes involving compounds related to 8-bromo-2-methylquinoline-3-carboxylic acid (Gracheva & Tochilkin, 1980).
Chemical Derivatives
- Bifunctional Derivatives of 8-Methylquinoline-5-Carboxylic Acid : Derivatives of this compound have been synthesized, leading to the production of bromomethyl derivatives. These derivatives are significant for introducing various functional groups into the quinoline structure, demonstrating the versatility of quinoline compounds in chemical synthesis (Gracheva, Kovel'man, & Tochilkin, 1982).
Photolabile Protecting Group
- Photolabile Protecting Group for Carboxylic Acids : A study describes a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, which shows higher quantum efficiency and sensitivity to multiphoton-induced photolysis than other groups. This makes it useful in biological studies for caging biological messengers (Fedoryak & Dore, 2002).
Palladium-Catalyzed Functionalization
- Palladium-Catalyzed Functionalization : Research has developed methods for palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, employing 2-methylthioaniline- or 8-aminoquinoline amide substrates. This demonstrates the potential of quinoline derivatives in complex organic synthesis and pharmaceutical applications (Shabashov & Daugulis, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-2-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHLZKCDHYUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methylquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2465697.png)




![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)

![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)

![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)
![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)